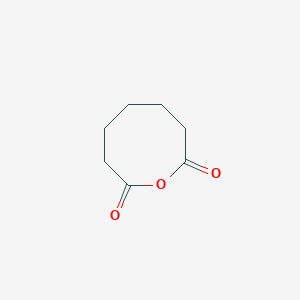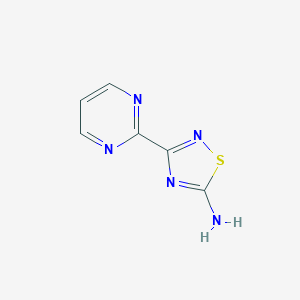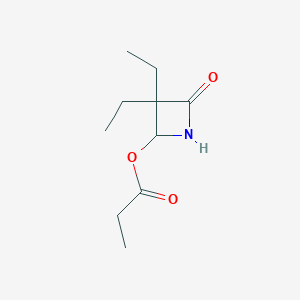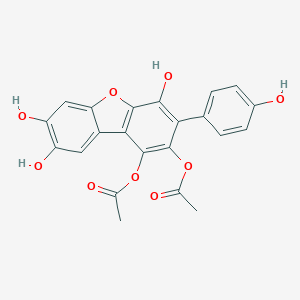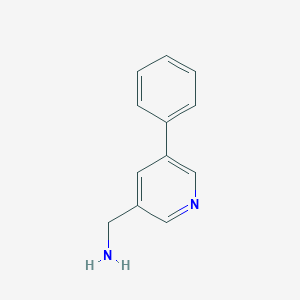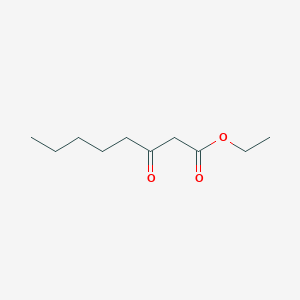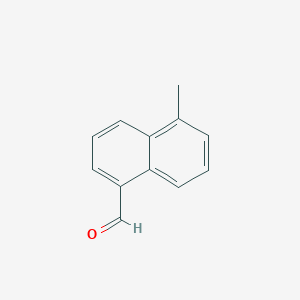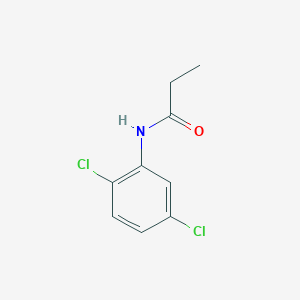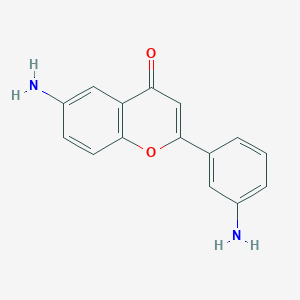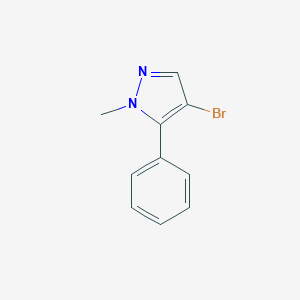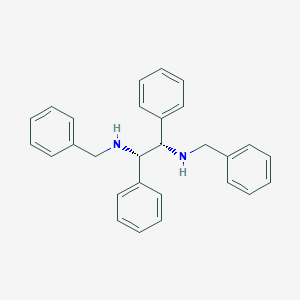
(1S,2S)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine is a chiral diamine compound with significant applications in asymmetric synthesis and catalysis. Its unique structure, featuring two benzyl and two phenyl groups attached to an ethane backbone, imparts distinct stereochemical properties that make it valuable in various chemical processes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,2S)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions. It is also employed in the synthesis of complex organic molecules, where its chiral properties help in achieving high stereoselectivity.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a building block in the synthesis of pharmaceuticals. Its chiral nature makes it a valuable intermediate in the development of drugs with specific enantiomeric forms.
Industry
Industrially, (1S,2S)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine is used in the production of fine chemicals and as a catalyst in polymerization reactions. Its ability to induce chirality in polymer chains is particularly useful in the manufacture of optically active materials.
Wirkmechanismus
- By inhibiting PNMT, this compound reduces the conversion of norepinephrine to epinephrine, affecting the overall adrenergic signaling pathway .
- This inhibition affects vasoconstriction and other physiological processes regulated by epinephrine .
- Downstream effects include decreased epinephrine levels, which impact cardiovascular function, blood pressure, and stress responses .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available benzylamine and benzaldehyde.
Condensation Reaction: Benzylamine reacts with benzaldehyde under acidic conditions to form N-benzylidene benzylamine.
Hydrogenation: The N-benzylidene benzylamine is then subjected to hydrogenation using a palladium catalyst to yield N-benzyl benzylamine.
Reductive Amination: The N-benzyl benzylamine undergoes reductive amination with benzaldehyde in the presence of a reducing agent like sodium borohydride to form (1S,2S)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of high-pressure hydrogenation and advanced catalytic systems ensures the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It participates in nucleophilic substitution reactions, where the benzyl or phenyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
Oxidation: Produces imines or amides.
Reduction: Yields secondary amines.
Substitution: Results in various substituted derivatives depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine: The enantiomer of the compound , with similar chemical properties but opposite stereochemistry.
N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine: The racemic mixture containing both (1S,2S) and (1R,2R) forms.
N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine derivatives: Various substituted derivatives with different functional groups.
Uniqueness
(1S,2S)-N1,N2-Dibenzyl-1,2-diphenylethane-1,2-diamine is unique due to its specific stereochemistry, which imparts distinct enantioselective properties in catalytic reactions. Its ability to form stable chiral complexes with metals makes it particularly valuable in asymmetric synthesis compared to its racemic or other enantiomeric counterparts.
Eigenschaften
IUPAC Name |
(1S,2S)-N,N'-dibenzyl-1,2-diphenylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2/c1-5-13-23(14-6-1)21-29-27(25-17-9-3-10-18-25)28(26-19-11-4-12-20-26)30-22-24-15-7-2-8-16-24/h1-20,27-30H,21-22H2/t27-,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUWNGJNPLRKLR-NSOVKSMOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)NCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)NCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane](/img/structure/B178391.png)
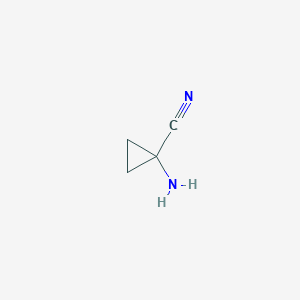
![8-(Benzo[d][1,3]dioxol-5-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B178395.png)
